L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline
CAS No.: 648869-84-5
Cat. No.: VC16899066
Molecular Formula: C35H59N11O8
Molecular Weight: 761.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648869-84-5 |
|---|---|
| Molecular Formula | C35H59N11O8 |
| Molecular Weight | 761.9 g/mol |
| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C35H59N11O8/c36-16-6-4-12-24(43-32(51)27(21-47)45-29(48)23(38)20-22-10-2-1-3-11-22)30(49)42-25(14-8-18-41-35(39)40)31(50)44-26(13-5-7-17-37)33(52)46-19-9-15-28(46)34(53)54/h1-3,10-11,23-28,47H,4-9,12-21,36-38H2,(H,42,49)(H,43,51)(H,44,50)(H,45,48)(H,53,54)(H4,39,40,41)/t23-,24-,25-,26-,27-,28-/m0/s1 |
| Standard InChI Key | PGFOXRGEPFKDHW-QUQVWLGBSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Introduction
L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a complex peptide compound characterized by its unique sequence of amino acids, including phenylalanine, serine, lysine, ornithine, and proline. This compound has a molecular formula of C35H59N11O8 and a molecular weight of approximately 952.21 g/mol. The presence of the diaminomethylidene group enhances its biochemical properties, making it a subject of interest in various fields, including biochemistry and medicinal chemistry.
Synthesis Methods
The synthesis of complex peptides like L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS involves sequentially adding amino acids to a solid support, minimizing side reactions, while solution-phase synthesis involves coupling amino acids in a solvent under controlled conditions, often using coupling agents to facilitate bond formation.
Potential Applications and Research Findings
Research on peptides with similar structures highlights their potential applications in biochemistry and medicinal chemistry. These compounds are often studied for their binding affinities with receptors or enzymes, which can be crucial for determining therapeutic potential. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to quantify interactions and elucidate mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline. A comparison of these compounds can highlight their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine | Not specified | Contains seryl and prolyl residues |
| Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine | Not specified | Simpler structure with fewer amino acids |
| L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-serine | Not specified | Incorporates tryptophan and multiple phenylalanines |
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